2,4-Diaminophenyl 2-bromo-2-methylpropanoate
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Overview
Description
2,4-Diaminophenyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C10H13BrN2O2 It is a derivative of phenyl ester and contains both amine and bromine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminophenyl 2-bromo-2-methylpropanoate typically involves the esterification of 2,4-diaminophenol with 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminophenyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include substituted phenyl esters, nitro derivatives, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Diaminophenyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,4-Diaminophenyl 2-bromo-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic substitution reactions, while the amine groups can form hydrogen bonds and interact with various biological molecules. These interactions can lead to changes in the structure and function of target proteins, enzymes, or receptors, thereby exerting the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diaminophenyl 2-bromoisobutyrate
- 2-Bromo-2-methylpropanoic acid
- 2-Bromo-2-methylpropane
Uniqueness
2,4-Diaminophenyl 2-bromo-2-methylpropanoate is unique due to the presence of both amine and bromine functional groups, which allow for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
865835-95-6 |
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Molecular Formula |
C10H13BrN2O2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
(2,4-diaminophenyl) 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,11)9(14)15-8-4-3-6(12)5-7(8)13/h3-5H,12-13H2,1-2H3 |
InChI Key |
ZQIKZLHSUYFJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC1=C(C=C(C=C1)N)N)Br |
Origin of Product |
United States |
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